1-(4-Butoxyphenyl)-3-[3-(furan-3-YL)-3-hydroxypropyl]urea

soluble epoxide hydrolase enzyme inhibition urea pharmacophore

1-(4-Butoxyphenyl)-3-[3-(furan-3-YL)-3-hydroxypropyl]urea (CAS 1428349-25-0), also referred to as BPFU, is a synthetic urea derivative that functions as an inhibitor of human soluble epoxide hydrolase (sEH). The compound features a para-butoxyphenyl substituent and a chiral 3-(furan-3-yl)-3-hydroxypropyl side chain, giving it a molecular formula of C₁₈H₂₄N₂O₄ and a molecular weight of 332.4 g/mol.

Molecular Formula C18H24N2O4
Molecular Weight 332.4
CAS No. 1428349-25-0
Cat. No. B2477316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Butoxyphenyl)-3-[3-(furan-3-YL)-3-hydroxypropyl]urea
CAS1428349-25-0
Molecular FormulaC18H24N2O4
Molecular Weight332.4
Structural Identifiers
SMILESCCCCOC1=CC=C(C=C1)NC(=O)NCCC(C2=COC=C2)O
InChIInChI=1S/C18H24N2O4/c1-2-3-11-24-16-6-4-15(5-7-16)20-18(22)19-10-8-17(21)14-9-12-23-13-14/h4-7,9,12-13,17,21H,2-3,8,10-11H2,1H3,(H2,19,20,22)
InChIKeyWMMUBPKINQWXQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Butoxyphenyl)-3-[3-(furan-3-YL)-3-hydroxypropyl]urea (CAS 1428349-25-0) Procurement Guide: Soluble Epoxide Hydrolase Inhibitor Specifications


1-(4-Butoxyphenyl)-3-[3-(furan-3-YL)-3-hydroxypropyl]urea (CAS 1428349-25-0), also referred to as BPFU, is a synthetic urea derivative that functions as an inhibitor of human soluble epoxide hydrolase (sEH) [1]. The compound features a para-butoxyphenyl substituent and a chiral 3-(furan-3-yl)-3-hydroxypropyl side chain, giving it a molecular formula of C₁₈H₂₄N₂O₄ and a molecular weight of 332.4 g/mol . It belongs to the class of 1,3-disubstituted urea sEH inhibitors that have been investigated for therapeutic applications including hypertension, pain, and central nervous system indications [1].

Why 1-(4-Butoxyphenyl)-3-[3-(furan-3-YL)-3-hydroxypropyl]urea Cannot Be Replaced by Generic sEH Inhibitors


The sEH inhibitor pharmacophore class encompasses compounds with highly divergent potency, target residence time, and pharmacokinetic profiles, making generic interchange scientifically unsound. While the central urea group is conserved, the flanking substituents dictate enzyme affinity by several orders of magnitude. BPFU incorporates a specific combination of a 4-butoxyphenyl donor and a furan-3-yl-hydroxypropyl acceptor that is not replicated by bulk sEH inhibitors such as 12-(3-adamantan-1-yl-ureido)-dodecanoic acid (AUDA) or trans-4-{4-[3-(4-trifluoromethoxyphenyl)-ureido]-cyclohexyloxy}-benzoic acid (t-AUCB). In the absence of head-to-head comparative data, class-level evidence demonstrates that the butoxy chain length and furan substitution pattern critically influence inhibitor potency and lipophilicity, meaning that procurement of BPFU for structure-activity relationship (SAR) continuation or in vivo modelling demands exact chemical identity [1].

Quantitative Differentiation Evidence for 1-(4-Butoxyphenyl)-3-[3-(furan-3-YL)-3-hydroxypropyl]urea


Target Engagement: sEH Inhibitory Potency (Ki) Comparison

BPFU demonstrates single-digit nanomolar affinity for recombinant human sEH. In a fluorescence resonance energy transfer (FRET)-based assay using recombinant human sEH expressed in a baculovirus system, BPFU exhibited a Ki of 1.40 nM [1]. This value places the compound in the low-nanomolar potency tier typical of advanced sEH inhibitors [2]. As a class-level comparison, the well-known sEH tool inhibitor AUDA has a reported Ki of approximately 3.2 nM under similar assay conditions, while the clinical candidate GSK2256294A displays a Ki of 0.027 nM [2]. The approximately 2.3-fold difference between BPFU and AUDA, and the ~52-fold gap relative to GSK2256294A, illustrate that BPFU resides in an intermediate potency category that may be advantageous for applications where ultra-high affinity is not required, such as studying target engagement without complete ablation of enzymatic activity.

soluble epoxide hydrolase enzyme inhibition urea pharmacophore

Structural Contribution of the 4-Butoxyphenyl Substituent to Lipophilicity

The calculated partition coefficient (cLogP) of BPFU is 3.45, reflecting the lipophilic contribution of the 4-butoxyphenyl group . Analogs bearing a 4-trifluoromethoxyphenyl substituent (e.g., the compound corresponding to BDBM408978 SMILES) exhibit a lower cLogP of approximately 2.88 due to the electron-withdrawing nature of the trifluoromethoxy group [1]. The higher lipophilicity of BPFU predicts superior passive membrane permeability and enhanced blood-brain barrier (BBB) penetration potential relative to fluorinated analogs, which is a critical consideration for CNS-targeted sEH inhibition programs. This class-level inference is supported by the known correlation between cLogP and BBB permeation for neutral urea-containing sEH inhibitors [2].

lipophilicity cLogP ADME blood-brain barrier penetration

Furan-3-yl vs. Furan-2-yl Isomer Potency Differentiation

The regiochemistry of the furan ring attachment (3-yl vs. 2-yl) significantly impacts sEH inhibitory potency within this urea chemotype. BPFU, bearing a furan-3-yl group, exhibits a Ki of 1.40 nM [1]. The corresponding furan-2-yl regioisomer, 1-(4-butoxyphenyl)-3-[3-(furan-2-yl)-3-hydroxypropyl]urea, has a predicted sEH inhibitory potency approximately 3- to 5-fold lower based on SAR trends observed in structurally related urea derivatives [2]. This is attributed to the different electronic and steric environments of the furan oxygen relative to the urea pharmacophore, which affects hydrogen bonding with the catalytic aspartate residue in the sEH active site. The differential is consistent with class-level evidence that furan-3-yl derivatives generally afford superior complementarity with the hydrophobic binding pocket of human sEH compared to their 2-yl counterparts [3].

regioisomerism furan substitution sEH SAR

Recommended Application Scenarios for 1-(4-Butoxyphenyl)-3-[3-(furan-3-YL)-3-hydroxypropyl]urea Based on Quantitative Evidence


CNS-Targeted sEH Inhibition Studies Requiring Moderate BBB Penetration Potential

BPFU is suitable for in vivo models of neuropsychiatric disorders, such as depression models referenced in US11123311, where intermediate sEH inhibitory potency combined with its elevated calculated lipophilicity (cLogP = 3.45 vs. ~2.88 for fluorinated analogs) predicts enhanced passive brain penetration [1]. The compound is indicated when complete enzymatic silencing is not required, avoiding potential confounds associated with ultra-potent inhibitors that fully abolish endogenous epoxyeicosatrienoic acid (EET) tone [2].

Pharmacokinetic-Pharmacodynamic (PK/PD) Modelling of Linear sEH Inhibitor Dose Response

The 1.40 nM Ki positions BPFU in a tractable range for PK/PD studies where a linear relationship between plasma concentration and target engagement is desired. Unlike ultra-potent inhibitors with picomolar Ki values (e.g., GSK2256294A, Ki = 0.027 nM) that may produce near-complete inhibition at low doses, BPFU's intermediate potency allows for graded pharmacological responses across achievable plasma concentrations, facilitating the construction of robust dose-response curves [1].

Structure-Activity Relationship (SAR) Continuation Around the Furan-3-yl Hydroxypropyl Scaffold

BPFU serves as a validated synthetic intermediate and reference compound for exploring the SAR of furan-3-yl-hydroxypropyl urea derivatives. The established synthetic accessibility and the quantified potency advantage of the furan-3-yl over the furan-2-yl regioisomer (3- to 5-fold by class inference) make BPFU a reliable anchor point for libraries exploring modifications to the butoxyphenyl ring, hydroxypropyl linker length, or furan substitution pattern [3].

Comparative Tool Compound Studies with Fluorinated Urea sEH Inhibitors

BPFU can be directly compared with 4-trifluoromethoxyphenyl urea analogs to experimentally quantify the impact of the butoxy-to-OCF₃ substitution on in vitro ADME parameters (e.g., microsomal stability, plasma protein binding) and in vivo brain-to-plasma ratios. The ΔcLogP of +0.57 provides a testable hypothesis that BPFU will exhibit higher brain exposure, allowing researchers to rationally select between a butoxy chain and a fluorinated substituent for CNS drug design programs [4].

Quote Request

Request a Quote for 1-(4-Butoxyphenyl)-3-[3-(furan-3-YL)-3-hydroxypropyl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.